Scientific Field: Material Science, Electronics
Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .
Methods of Application: The synthesis of TADF dyes from 5-Bromo-4-chloro-2-fluorobenzonitrile involves nucleophilic aromatic substitution and Buchwald-Hartwig amination .
Results or Outcomes: The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .
Scientific Field: Pharmaceutical, Medicine
Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile is used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders . It is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications .
Methods of Application: The synthesis of these pharmaceutical compounds involves various chemical reactions, including nucleophilic aromatic substitution and Pd-catalysed coupling reactions .
Results or Outcomes: The synthesized compounds have shown potential in the treatment of anxiety disorders, as well as antitumor and anti-inflammatory applications .
Scientific Field: Organic Chemistry
Application Summary: 5-Bromo-4-chloro-2-fluorobenzonitrile may be used for the preparation of the following compounds: (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate .
Methods of Application: The synthesis of these heterocyclic compounds involves various chemical reactions, including nucleophilic aromatic substitution and Pd-catalysed coupling reactions .
Results or Outcomes: The synthesized compounds have shown potential in various applications due to their unique chemical structures .
5-Bromo-4-chloro-2-fluorobenzonitrile is an organic compound classified as a halonitrile, with the molecular formula C₇H₂BrClFN. It appears as a white to off-white powder or crystalline solid. This compound features three halogen substituents—bromine, chlorine, and fluorine—attached to a benzonitrile framework, which significantly influences its chemical reactivity and applications in various fields such as material science and medicinal chemistry.
5-Bromo-4-chloro-2-fluorobenzonitrile itself is not expected to have a specific mechanism of action in biological systems. It is primarily used as a precursor for the synthesis of other molecules that may have targeted biological activities.
While 5-Bromo-4-chloro-2-fluorobenzonitrile itself does not exhibit direct biological activity, it serves as a precursor for synthesizing biologically active compounds. Notably, derivatives of this compound have been explored for their potential as GABAAα2/α3 binding site agonists, which may be beneficial in treating anxiety disorders. Additionally, some synthesized compounds have shown promise in antitumor and anti-inflammatory applications.
The synthesis of 5-Bromo-4-chloro-2-fluorobenzonitrile can be achieved through various methods:
5-Bromo-4-chloro-2-fluorobenzonitrile has diverse applications across multiple fields:
Several compounds share structural similarities with 5-Bromo-4-chloro-2-fluorobenzonitrile, each exhibiting unique properties and applications:
The uniqueness of 5-Bromo-4-chloro-2-fluorobenzonitrile lies in its specific combination of halogen substituents and its role as a versatile precursor in both material science and medicinal chemistry applications. Its ability to undergo selective chemical transformations makes it a valuable compound for researchers aiming to develop new materials and therapeutic agents.